(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile
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Overview
Description
“(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile” is a chemical compound with the molecular formula C20H16ClN3O2S and a molecular weight of 397.88. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Structural Analysis
The reduction of related acrylonitriles has led to the development of derivatives with potential applications in organic synthesis. For example, the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles with lithium aluminum hydride resulted in (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, showcasing the chemical versatility and potential for generating new molecules with unique properties (Frolov et al., 2005).
Studies on the crystal structure and electronic properties of thiazole derivatives have provided insight into the interaction of molecules and their potential applications in materials science. For instance, investigations into the structural aspects of 2,4-disubstituted thiazoles revealed the effect of intermolecular hydrogen bonds on molecular conformation (Bernès et al., 2002).
Biological Activities
The exploration of thiazoles for their anticancer activities has been a significant area of research. Compounds synthesized from similar acrylonitriles have been evaluated for their cytotoxic effects on human cancer cell lines, suggesting the potential for drug development (Sa̧czewski et al., 2004).
The study of (E)-3-(benzo[d]thiazol-2-ylamino)-2-(1-methyl-1H-indole-3-carbonyl)-3-(methylthio)acrylonitrile derivatives revealed their significant anticancer, antioxidant, and anti-inflammatory properties, highlighting the therapeutic potential of thiazolyl acrylonitriles (Bhale et al., 2018).
Optical and Material Applications
- Donor-acceptor substituted thiophene dyes derived from thiazolyl acrylonitriles have been synthesized and characterized for their nonlinear optical limiting, demonstrating their usefulness in photonic or optoelectronic devices. This application is crucial for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications (Anandan et al., 2018).
Future Directions
Thiazole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on the design and development of different thiazole derivatives, including “(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile”, to act as drug molecules with lesser side effects .
Properties
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S/c1-25-18-8-7-16(9-19(18)26-2)23-11-14(10-22)20-24-17(12-27-20)13-3-5-15(21)6-4-13/h3-9,11-12,23H,1-2H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFBDHMLASXESV-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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